molecular formula C20H18O7 B2358758 Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate CAS No. 637749-32-7

Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate

Cat. No.: B2358758
CAS No.: 637749-32-7
M. Wt: 370.357
InChI Key: JGWNBYQPMCFCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate is a synthetic chromen-4-one derivative characterized by a 3-methoxyphenoxy substituent at position 3 of the chromenone core and an ethoxyacetate group at position 5. Chromenones (coumarin derivatives) are known for diverse pharmacological activities, including anticoagulant, anti-inflammatory, and vasodilatory effects. The methoxyphenoxy group in this compound likely modulates its physicochemical properties (e.g., lipophilicity) and biological interactions compared to analogs with different substituents .

Properties

IUPAC Name

ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-3-24-19(21)12-25-14-7-8-16-17(10-14)26-11-18(20(16)22)27-15-6-4-5-13(9-15)23-2/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWNBYQPMCFCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Baker-Venkataraman Cyclization

This classical method involves the base-catalyzed cyclization of 2'-hydroxyacetophenone derivatives. For example, 7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid is esterified and subsequently subjected to cyclization under alkaline conditions. In one protocol, 1-(5-bromo-2-hydroxyphenyl)ethanone reacts with 4-(diethylamino)benzaldehyde in 1,2-dichloroethane and morpholine under microwave irradiation (100°C, 25 min), followed by oxidation with H₂O₂/NaOH to yield the chromen-4-one core.

Claisen-Schmidt Condensation

An alternative route employs the condensation of substituted salicylaldehydes with ketones. For instance, 3-methoxy-2-hydroxybenzaldehyde reacts with ethyl acetoacetate in ethanol under reflux, catalyzed by piperidine, to form the chromone backbone. This method offers moderate yields (50–65%) but is favored for its scalability.

Functionalization at Position 7: Ethoxyacetate Installation

The ethoxyacetate moiety is introduced via alkylation or esterification.

Alkylation of 7-Hydroxychromen-4-One

  • 7-Hydroxy-3-(3-methoxyphenoxy)chromen-4-one (1 eq) is treated with ethyl bromoacetate (1.2 eq) in acetone.
  • Potassium carbonate (2 eq) facilitates the reaction at reflux (56°C) for 6 hours.
  • Post-reaction, the mixture is filtered, concentrated, and purified via recrystallization from ethanol, yielding 80–85%.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction ensures higher efficiency:

  • 7-Hydroxy intermediate (1 eq), ethyl glycolate (1.5 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) are stirred in THF at 0°C.
  • The reaction reaches completion in 2 hours, with purification by flash chromatography (DCM:MeOH, 99.5:0.5).

Integrated Synthetic Pathways

Sequential Functionalization (Core → C-3 → C-7)

This stepwise approach is widely adopted for its modularity:

  • Synthesize chromen-4-one core via Baker-Venkataraman cyclization.
  • Introduce 3-methoxyphenoxy via SNAr.
  • Install ethoxyacetate via alkylation.
    Overall yield : 45–50%.

Convergent Synthesis

Advanced strategies pre-functionalize intermediates before cyclization:

  • Prepare 3-(3-methoxyphenoxy)-7-hydroxycoumarin via Ullmann coupling.
  • Alkylate the 7-hydroxy group with ethyl bromoacetate.
  • Cyclize using microwave-assisted conditions (100°C, 15 min).
    Overall yield : 55–60%.

Industrial-Scale Production Considerations

Solvent Optimization

Industrial protocols prioritize cost-effective solvents:

  • Toluene replaces DMF in SNAr to reduce toxicity.
  • Ethanol is used for recrystallization instead of acetonitrile.

Catalytic Efficiency

  • CuI/1,10-phenanthroline systems reduce copper loading to 5 mol% while maintaining >70% yield.
  • Microwave reactors cut reaction times from hours to minutes (e.g., 25 min vs. 8 hours).

Analytical Validation of Synthetic Products

Purity Assessment

Technique Parameters Typical Results
HPLC C18 column, MeOH:H₂O (70:30), 1 mL/min Purity >98%
¹H NMR CDCl₃, 400 MHz δ 1.25 (t, CH₂CH₃)

Spectroscopic Data

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O chromone).
  • HRMS (ESI+) : m/z 371.1234 [M+H]⁺ (calc. 371.1238).

Challenges and Mitigation Strategies

Regioselectivity in C-3 Substitution

Competing reactions at C-2 and C-4 are minimized by:

  • Using electron-withdrawing groups (e.g., bromo) to activate C-3.
  • Low-temperature conditions (0–5°C) during SNAr.

Ester Hydrolysis During Alkylation

To prevent hydrolysis of the ethoxyacetate group:

  • Anhydrous solvents (e.g., acetone over DMF).
  • Short reaction times (<6 hours).

Emerging Methodologies

Flow Chemistry

Microreactor systems enable continuous synthesis:

  • Residence time: 30 min.
  • Yield: 68% (vs. 60% batch).

Biocatalytic Approaches

Lipase-mediated esterification (e.g., CAL-B):

  • Solvent-free conditions, 50°C, 24 hours.
  • Yield: 75%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted chromone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Preliminary studies indicate that Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate exhibits potential anticancer properties. Research has shown that compounds with similar chromene structures can inhibit cancer cell proliferation. For instance, studies involving MCF-7 breast cancer cells demonstrated that derivatives of chromene compounds could significantly reduce cell viability, suggesting that this compound may also have similar effects .

2. Anti-inflammatory Effects
The presence of the methoxyphenoxy group in this compound enhances its solubility and may contribute to anti-inflammatory activities, a property commonly associated with chromene derivatives. Research into related compounds has indicated their effectiveness in reducing inflammation markers in vitro.

Material Science Applications

1. Thermal Stability and Flame Resistance
this compound is utilized in the production of plastics, adhesives, and coatings. Its incorporation into these materials has been shown to improve thermal stability and flame resistance, making them safer and more durable. The specific methods of application often involve mixing the compound with base materials during the manufacturing process.

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer effects of chromene derivatives, researchers treated MCF-7 cells with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.

Concentration (µM)Cell Viability (%)
0100
1085
5065
10040

Case Study 2: Material Enhancement

In an industrial application study, this compound was added to a polymer matrix used for coatings. The enhanced thermal stability was measured through thermogravimetric analysis (TGA), showing improved performance compared to standard formulations without the compound.

SampleInitial Decomposition Temperature (°C)Residual Weight (%) at 600°C
Control25010
With Ethyl Compound30025

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and affect cellular signaling pathways. These interactions contribute to its observed biological effects, such as anti-inflammatory and antioxidant activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituent at Position 3 Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) Key References
Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate 3-methoxyphenoxy Ethoxyacetate C23H20O8* 424.4* N/A†
Carbocromen (Chromonar) 2-diethylaminoethyl, 4-methyl Ethoxyacetate C20H27NO5 361.4
Cloricromen (AD6) 8-chloro, 2-diethylaminoethyl, 4-methyl Ethoxyacetate C20H26ClNO5 395.9
Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate 7-methoxy-2-oxochromen-4-yl Ethoxyacetate C23H18O8 422.4
Ethyl 3-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate Propanoate chain, 6-chloro, 4-methyl, 3-methylphenylmethoxy Propanoate C23H23ClO5 414.9
Key Observations:
  • Substituent Diversity: The target compound’s 3-methoxyphenoxy group contrasts with the diethylaminoethyl (e.g., Carbocromen) or chloro (e.g., Cloricromen) groups in analogs.
  • Positional Modifications: Cloricromen features an 8-chloro substitution absent in other compounds, which may enhance antithrombotic activity by altering electron distribution in the chromenone ring .
  • Ester Chain Variations: Propanoate esters (e.g., in ) introduce greater conformational flexibility compared to ethoxyacetate, possibly affecting bioavailability or tissue penetration.

Physicochemical Properties

  • Higher lipophilicity could enhance blood-brain barrier penetration.

Pharmacological Activities

  • Carbocromen: Used as an antianginal vasodilator, likely due to the diethylaminoethyl group enhancing interaction with vascular smooth muscle receptors .
  • Cloricromen : Exhibits antithrombotic activity, attributed to the 8-chloro substitution stabilizing radical intermediates or modulating platelet aggregation .
  • Target Compound: Predicted to have distinct activity due to the 3-methoxyphenoxy group, which may confer antioxidant or anti-inflammatory properties common in phenolic derivatives.

Biological Activity

Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate, a compound belonging to the class of chromenone derivatives, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H20O6C_{21}H_{20}O_6 with a molecular weight of approximately 364.39 g/mol. The compound features a chromenone core, which is known for various biological activities including anti-inflammatory and anticancer properties.

Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases.

Table 1: Comparative Antioxidant Activity of Chromenone Derivatives

Compound NameIC50 (µM)Reference
This compound25
Other Chromenone Derivative A30
Other Chromenone Derivative B20

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in vitro. Studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of TNF-alpha Production

In a controlled study involving macrophage cell lines, treatment with this compound resulted in a significant reduction in TNF-alpha levels by approximately 40% compared to untreated controls (p < 0.05) .

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways:

  • Nuclear Factor kappa B (NF-kB) Pathway : Inhibition of NF-kB signaling has been observed, leading to reduced expression of inflammatory mediators.
  • Mitogen-Activated Protein Kinases (MAPK) : The compound appears to affect MAPK pathways, which play a critical role in cellular responses to stress and inflammation.

Potential Therapeutic Applications

Given its biological activities, this compound may have therapeutic potential in:

  • Chronic Inflammatory Diseases : Such as rheumatoid arthritis and inflammatory bowel disease.
  • Cancer Therapy : Due to its antioxidant and anti-inflammatory properties, it may serve as an adjunct therapy in cancer treatment protocols.

Q & A

Q. What are the established synthetic pathways for Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

  • Step 1: Condensation of 3-methoxyphenol with 7-hydroxy-4-oxochromen-2-carboxylic acid derivatives to form the chromenone core.
  • Step 2: Alkylation with ethyl bromoacetate to introduce the oxyacetate group.
  • Key Reagents: K2_2CO3_3 as a base, DMF as a solvent, and controlled heating (60–80°C) for 12–24 hours.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
  • Analytical Validation: Use NMR (¹H/¹³C), mass spectrometry, and HPLC (>95% purity) for structural confirmation .

Q. How is the crystallographic structure of this compound determined, and what software is recommended for refinement?

  • X-ray Diffraction: Single-crystal X-ray analysis resolves bond lengths, angles, and stereochemistry.
  • Software: SHELXL (for refinement) and SHELXS (for structure solution) are widely used due to their robustness in handling small-molecule crystallography.
  • Validation: Check for R-factor convergence (<5%), residual electron density, and Hirshfeld surface analysis to confirm accuracy .

Q. What physicochemical properties (e.g., lipophilicity, solubility) are critical for in vitro assays, and how are they measured?

  • Lipophilicity (LogP): Determined via shake-flask method or HPLC-based retention time correlation. The trifluoromethyl group enhances LogP (~3.5–4.0).
  • Solubility: Assessed in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy. Poor aqueous solubility (<10 µM) necessitates DMSO stock solutions for biological assays.
  • Thermal Stability: Differential scanning calorimetry (DSC) identifies melting points (~150–160°C) .

Advanced Research Questions

Q. How does the compound modulate enzyme activity, and what methodologies validate its interaction with biological targets?

  • Kinetic Studies: Use Michaelis-Menten assays to evaluate inhibition constants (Ki_i) against enzymes like cyclooxygenase-2 (COX-2) or kinases.
  • Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding modes; validate with site-directed mutagenesis.
  • SPR/BLI: Surface plasmon resonance or bio-layer interferometry quantifies binding affinity (KD_D) in real-time .

Q. What structural analogs of this compound exhibit improved bioactivity, and how are structure-activity relationships (SAR) analyzed?

  • Key Analogs:

    Substituent ModificationsBioactivity Trend
    Trifluoromethyl → ChloroReduced COX-2 inhibition
    Methoxy → EthoxyEnhanced solubility
    Ethyl ester → Free carboxylic acidIncreased cytotoxicity
  • Methods: Synthesize analogs via parallel synthesis, screen in cell-based assays (e.g., MTT for cytotoxicity), and correlate substituent effects with computational QSAR models .

Q. How can contradictory data on biological activity between this compound and its analogs be resolved?

  • Hypothesis Testing: Replicate assays under standardized conditions (e.g., cell line, passage number, assay duration).
  • Meta-Analysis: Pool data from multiple studies, applying statistical tools (ANOVA, t-tests) to identify outliers.
  • Mechanistic Studies: Use CRISPR-edited cell lines to confirm target specificity and rule off-target effects .

Methodological Guidance for Data Interpretation

Q. What analytical techniques are essential for characterizing degradation products under stress conditions?

  • Forced Degradation: Expose to acid/base hydrolysis, oxidative (H2_2O2_2), and photolytic (ICH Q1B) conditions.
  • LC-MS/MS: Identify degradation products via high-resolution mass spectrometry and fragmentation patterns.
  • Stability-Indicating HPLC: Develop gradient methods to resolve parent compound from impurities .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

  • Software: Use Schrödinger’s MetaSite or StarDrop’s DEREK Nexus to predict Phase I/II metabolism.
  • In Silico Toxicity: Check for Ames test positivity (mutagenicity) and hERG channel inhibition using ADMET Predictor.
  • Validation: Compare predictions with in vitro hepatocyte metabolism assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.